1,2,4-Triphenyl-1,4-butanedione

Description

The exact mass of the compound 1,2,4-Triphenyl-1,4-butanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4-Triphenyl-1,4-butanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triphenyl-1,4-butanedione including the price, delivery time, and more detailed information at info@benchchem.com.

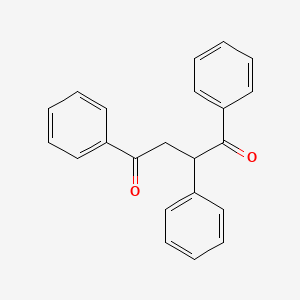

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJIUKWJBHQMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884072 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-01-4 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Dicarbonyl Scaffold

An In-depth Technical Guide to the Chemical Properties of 1,2,4-Triphenyl-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

1,2,4-Triphenyl-1,4-butanedione is a dicarbonyl compound featuring a unique arrangement of phenyl and carbonyl groups that imparts a distinct reactivity profile. As a γ-diketone, its structure serves as a valuable scaffold in synthetic organic chemistry and holds significant potential in medicinal chemistry and materials science. Unlike the more common β-diketones, the 1,4-relationship of the carbonyl groups, combined with the steric and electronic influence of the three phenyl rings, governs its synthetic utility and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization, offering field-proven insights for its application in research and development.

Core Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of 1,2,4-Triphenyl-1,4-butanedione is the first step toward harnessing its synthetic potential.

1.1. Nomenclature and Structural Identity

-

IUPAC Name: 1,2,4-Triphenylbutane-1,4-dione

1.2. Physicochemical Data Summary

The following table summarizes key physical and computed properties, which are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Weight | 314.38 g/mol | [3] |

| Molecular Formula | C₂₂H₁₈O₂ | [3] |

| Density (Predicted) | 1.143 g/cm³ | [2] |

| Boiling Point (Predicted) | 496.2°C at 760 mmHg | [2] |

| Flash Point (Predicted) | 183.6°C | [2] |

| Refractive Index (Predicted) | 1.607 | [2] |

| XlogP (Predicted) | 4.5 | [4] |

Synthesis Strategy: The Michael Addition Pathway

The most logical and efficient synthesis of 1,2,4-Triphenyl-1,4-butanedione involves a two-step process: the formation of a chalcone intermediate followed by a Michael addition. This approach is widely used for the formation of C-C bonds in a mild and effective manner.[5][6]

2.1. Step 1: Synthesis of the Michael Acceptor via Claisen-Schmidt Condensation

The precursor, 1,3-diphenyl-2-propen-1-one (chalcone), is an α,β-unsaturated carbonyl compound that serves as the Michael acceptor.[7] It is readily synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetophenone, typically under basic conditions.[8][9][10]

2.2. Step 2: Michael Addition for the Final Product

The core of the synthesis is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][11][12] In this case, the nucleophile (Michael donor) is the enolate of acetophenone, which attacks the β-carbon of the chalcone (Michael acceptor).

The causality behind this choice is rooted in the stability of the reactants and the thermodynamic favorability of the reaction. The enolate of acetophenone is a soft nucleophile, which preferentially attacks the soft electrophilic β-carbon of the chalcone, leading to the desired 1,4-adduct.[7][11] The formation of a new C-C single bond at the expense of a C-C pi bond is the primary driving force.[7]

Caption: Synthetic workflow for 1,2,4-Triphenyl-1,4-butanedione.

2.3. Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis of the chalcone in Step 1 is a prerequisite for the Michael addition, and the final product's identity is confirmed by spectroscopic analysis.

Part A: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL flask, dissolve 10.6 g (0.1 mol) of benzaldehyde and 12.0 g (0.1 mol) of acetophenone in 50 mL of ethanol.

-

Reaction Initiation: While stirring at room temperature, slowly add 10 mL of a 50% aqueous sodium hydroxide (NaOH) solution.[8] The choice of a strong base is critical to deprotonate the acetophenone and initiate the condensation.

-

Reaction Monitoring: Continue stirring at room temperature for 2-3 hours. A yellow solid should precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to yield pure, pale-yellow crystals of chalcone.

Part B: Synthesis of 1,2,4-Triphenyl-1,4-butanedione

-

Enolate Formation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol to prepare sodium ethoxide. After the sodium has completely reacted, add 12.0 g (0.1 mol) of acetophenone to form the enolate.

-

Michael Addition: Dissolve 20.8 g (0.1 mol) of the synthesized chalcone in 100 mL of warm ethanol and add this solution to the stirred enolate solution.

-

Reaction and Precipitation: Heat the mixture to reflux for 1 hour. A precipitate will form. Allow the mixture to cool to room temperature and then chill in an ice bath.

-

Workup and Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol, followed by water to remove any remaining base.

-

Purification: Recrystallize the crude solid from glacial acetic acid or an ethanol/acetone mixture to obtain pure 1,2,4-Triphenyl-1,4-butanedione as a white crystalline solid.

Reactivity and Mechanistic Insights

The reactivity of 1,2,4-Triphenyl-1,4-butanedione is dominated by the two carbonyl groups and the acidic protons on the carbons alpha to them.

Caption: Key reactive sites on the 1,2,4-Triphenyl-1,4-butanedione molecule.

3.1. Enolization and Acidity The methylene protons at the C3 position are alpha to the C4 carbonyl and are the most acidic protons in the molecule, making this site the primary point of enolate formation under basic conditions.[13][14] The proton at the C2 position is also acidic, being alpha to the C1 carbonyl and benzylic, but is generally less reactive due to steric hindrance from the adjacent phenyl group. This differential acidity can be exploited for selective functionalization.

3.2. Cyclization Reactions: A Gateway to Heterocycles 1,4-Dicarbonyl compounds are classic precursors for the synthesis of five-membered heterocycles via Paal-Knorr type syntheses. This reactivity is a cornerstone of their utility in drug development, as heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals.[15]

-

With Hydrazines: Reaction with hydrazine or substituted hydrazines yields pyridazine derivatives.

-

With Primary Amines: Condensation with primary amines leads to the formation of N-substituted pyrroles.

-

With Phosphorus Pentasulfide: Reaction with reagents like Lawesson's reagent or P₄S₁₀ can produce thiophene derivatives.

3.3. Potential for Further Functionalization The active methylene bridge (C3) can be a site for alkylation or acylation reactions after deprotonation.[16] Furthermore, the two benzoyl groups can undergo reactions typical of aromatic ketones, such as reduction to alcohols or participation in electrophilic aromatic substitution on the phenyl rings.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable in research and drug development. The following provides a guide to the expected spectroscopic data for 1,2,4-Triphenyl-1,4-butanedione.

4.1. Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups.[17]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Series of sharp, medium-to-weak absorptions. |

| ~2920-2850 | Aliphatic C-H Stretch | Weak absorptions from the CH and CH₂ groups. |

| ~1685-1670 | Aryl Ketone C=O Stretch | Two strong, sharp absorptions for the two carbonyls. |

| ~1600, 1450 | Aromatic C=C Stretch | Sharp absorptions of varying intensity. |

Rationale: The most prominent features will be the strong carbonyl (C=O) stretching bands. The presence of two distinct carbonyl environments may lead to two separate, closely spaced peaks or a broadened single peak. The region above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds.[18]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[19][20]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-8.1 | Multiplet | 15H | Aromatic Protons |

| ~5.0-5.2 | Triplet (dd) | 1H | C2-H (methine) |

| ~3.2-3.8 | Multiplet | 2H | C3-H₂ (methylene) |

Rationale: The 15 aromatic protons will appear as a complex multiplet in the downfield region. The methine proton at C2 is coupled to the two methylene protons at C3, and would likely appear as a triplet or a doublet of doublets. The two diastereotopic methylene protons at C3 are coupled to the C2 proton and to each other, resulting in a complex multiplet.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195-200 | C1 & C4 (C=O) |

| ~127-138 | Aromatic Carbons |

| ~50-55 | C2 (CH) |

| ~40-45 | C3 (CH₂) |

Rationale: The two carbonyl carbons will be the most downfield signals. The aromatic region will show multiple signals corresponding to the substituted and unsubstituted carbons of the three phenyl rings. The aliphatic carbons (C2 and C3) will appear in the upfield region.

4.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[21]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 314, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation patterns include the loss of phenyl groups (C₆H₅, -77) and benzoyl groups (C₆H₅CO, -105), leading to significant peaks at m/z = 237, 209, 105, and 77.

Applications in Drug Discovery and Development

While specific biological activities for 1,2,4-Triphenyl-1,4-butanedione are not extensively documented, its structural motifs are present in many biologically active compounds. Its value lies in its role as a versatile synthetic intermediate.

-

Scaffold for Heterocyclic Drugs: As detailed in the reactivity section, this molecule is an ideal starting point for synthesizing pyrroles, pyridazines, and thiophenes. These heterocycles are privileged structures in medicinal chemistry, found in antifungal, anticancer, anti-inflammatory, and antiviral agents.[22][23][24]

-

Chalcone and Dicarbonyl Analogs: Chalcones and dicarbonyl compounds are known to possess a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[9][10][25] 1,2,4-Triphenyl-1,4-butanedione can serve as a lead compound for the development of new therapeutics based on these pharmacophores.

-

Probing Enzyme Active Sites: β-Diketones are known to act as inhibitors of certain enzymes and can trap reactive metabolites of carcinogens.[16][26] The 1,4-dicarbonyl structure of this compound could be explored for similar applications, potentially acting as a chelating agent for metal ions in metalloenzyme active sites or as a covalent inhibitor.[27]

Conclusion

1,2,4-Triphenyl-1,4-butanedione is more than a simple dicarbonyl compound; it is a synthetically versatile platform for chemical innovation. Its straightforward synthesis via a robust Michael addition makes it accessible for laboratory-scale and potentially larger-scale production. A thorough understanding of its reactivity, particularly its propensity for cyclization reactions, opens the door for the rapid generation of diverse heterocyclic libraries—a critical task in modern drug discovery. The predictive spectroscopic data provided in this guide serves as a reliable benchmark for researchers to confirm the successful synthesis and purification of this valuable intermediate. For scientists in drug development, the true potential of 1,2,4-Triphenyl-1,4-butanedione lies in its ability to be transformed into novel molecular architectures with tailored biological activities.

References

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]

-

Allied Academies. Synthesis and Medicinal Significance of Chalcones- A Review. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

-

National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

-

ResearchGate. A Review of Chalcones: Synthesis, Reactions, and Biological Importance. [Link]

-

ResearchGate. Reactivity of different 1,3‐dicarbonyl compounds. [Link]

-

Wikipedia. Dicarbonyl. [Link]

-

Semantic Scholar. 1,3-Diketones. Synthesis and properties. [Link]

-

Chemistry LibreTexts. 17.9: 1,3-Dicarbonyl Compounds. [Link]

-

NIST WebBook. 1,2,4-Triphenyl-1,4-butanedione. [Link]

-

PubChemLite. 1,2,4-triphenyl-1,4-butanedione (C22H18O2). [Link]

-

National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

PubMed. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. [Link]

-

ResearchGate. A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

drwainwright.weebly.com. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. [Link]

Sources

- 1. 1,2,4-Triphenyl-1,4-butanedione [webbook.nist.gov]

- 2. 1,2,4-Triphenyl-1,4-butanedione | 4441-01-4 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 1,2,4-triphenyl-1,4-butanedione (C22H18O2) [pubchemlite.lcsb.uni.lu]

- 5. byjus.com [byjus.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 16. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. drwainwright.weebly.com [drwainwright.weebly.com]

- 21. bg.copernicus.org [bg.copernicus.org]

- 22. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arkat-usa.org [arkat-usa.org]

- 25. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

1,2,4-Triphenyl-1,4-butanedione synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triphenyl-1,4-butanedione

Introduction

1,2,4-Triphenyl-1,4-butanedione is a 1,4-dicarbonyl compound, a structural motif of significant interest in synthetic and medicinal chemistry. These compounds serve as versatile precursors for the synthesis of various heterocyclic systems, such as furans and pyrroles, through reactions like the Paal-Knorr synthesis[1]. The strategic placement of the carbonyl groups allows for a range of chemical transformations, making the efficient synthesis of 1,4-dicarbonyls a crucial endeavor for researchers in drug development and materials science. This guide provides a detailed exploration of a primary synthetic pathway to 1,2,4-triphenyl-1,4-butanedione, focusing on the underlying mechanisms and providing actionable experimental protocols for its preparation.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 1,2,4-triphenyl-1,4-butanedione suggests a disconnection at the C2-C3 bond. This bond formation can be achieved via a conjugate addition of an acyl anion equivalent to an α,β-unsaturated ketone. This approach points towards the Stetter reaction, a powerful tool for the synthesis of 1,4-dicarbonyl compounds[1][2]. The precursors for this reaction would be benzaldehyde, serving as the source of the acyl anion equivalent, and chalcone (1,3-diphenyl-2-propen-1-one), the α,β-unsaturated ketone. Chalcone itself can be readily synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone[3]. This leads to a robust and well-established two-step synthetic sequence.

Caption: Retrosynthetic analysis of 1,2,4-triphenyl-1,4-butanedione.

Pathway I: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone[3]. In this case, benzaldehyde reacts with acetophenone.

Mechanism

The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetophenone to generate a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form an aldol adduct, which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, chalcone.

Caption: Mechanism of Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol

-

To a solution of acetophenone (1.20 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

-

While stirring at room temperature, slowly add 10 mL of an aqueous solution of sodium hydroxide (20%).

-

Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[4].

-

A yellow precipitate of chalcone will form. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure chalcone as pale yellow crystals[5].

Data Summary

| Parameter | Value | Reference |

| Reactants | Acetophenone, Benzaldehyde | [3] |

| Catalyst | Sodium Hydroxide | [3] |

| Solvent | Ethanol/Water | [6] |

| Temperature | Room Temperature | [4] |

| Typical Yield | 70-90% | [3][4] |

Pathway II: Synthesis of 1,2,4-Triphenyl-1,4-butanedione via Stetter Reaction

The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide[1][2]. This reaction is a prime example of "umpolung" or polarity reversal, where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile[1].

Mechanism

The reaction is initiated by the deprotonation of a thiazolium salt precatalyst by a base to form an N-heterocyclic carbene (NHC). The NHC attacks the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate. A proton transfer results in the formation of the Breslow intermediate, which is a key nucleophilic species. This intermediate then undergoes a 1,4-conjugate (Michael) addition to the chalcone[7]. The resulting intermediate then undergoes proton transfer and subsequent elimination of the NHC catalyst to regenerate the catalyst and yield the final 1,2,4-triphenyl-1,4-butanedione product[8].

Caption: Stetter Reaction Workflow for 1,2,4-Triphenyl-1,4-butanedione Synthesis.

Experimental Protocol

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 mmol, 10 mol%).

-

Add the previously synthesized chalcone (2.08 g, 10 mmol) and freshly distilled benzaldehyde (1.06 g, 10 mmol).

-

Dissolve the solids in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (20 mL).

-

Slowly add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 g, 2 mmol), dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 1,2,4-triphenyl-1,4-butanedione.

Data Summary

| Parameter | Value/Type | Rationale/Reference |

| Aldehyde | Benzaldehyde | Acyl anion precursor[1] |

| Michael Acceptor | Chalcone | α,β-unsaturated ketone[1] |

| Catalyst | Thiazolium salt | Forms the active NHC[1][9] |

| Base | DBU, KHMDS | Deprotonates the precatalyst[10][11] |

| Solvent | Anhydrous THF or DMF | Aprotic solvent to avoid side reactions |

| Temperature | 60-70 °C | To overcome the activation energy |

| Expected Yield | Moderate to good | Dependent on specific conditions |

Product Characterization

The identity and purity of the synthesized 1,2,4-triphenyl-1,4-butanedione (CAS 4441-01-4) should be confirmed using standard analytical techniques[12][13].

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies.

-

Melting Point Analysis: To assess the purity of the final product.

-

Mass Spectrometry: To confirm the molecular weight (314.38 g/mol )[12].

Conclusion

This guide has detailed a reliable and well-precedented two-step pathway for the synthesis of 1,2,4-triphenyl-1,4-butanedione. The synthesis leverages the Claisen-Schmidt condensation to produce the chalcone intermediate, followed by a thiazolium salt-catalyzed Stetter reaction to construct the final 1,4-dicarbonyl framework. The mechanistic discussions provide a foundational understanding of the chemical transformations, while the detailed experimental protocols offer a practical guide for laboratory synthesis. This pathway exemplifies the power of classic and modern organic reactions in constructing valuable molecular architectures for research and development.

References

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

Testbook. (n.d.). Benzoin Condensation: Definition, Mechanism and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Stetter reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Benzoin condensation. Retrieved from [Link]

-

Slideshare. (2020, June 19). Benzoin condensation. Retrieved from [Link]

-

BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]

-

Rovis, T. (2008). The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC. Retrieved from [Link]

-

Grokipedia. (n.d.). Stetter reaction. Retrieved from [Link]

-

Rovis, T. (2002). A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Retrieved from [Link]

-

Wikipedia. (2023, December 16). Michael addition. Retrieved from [Link]

-

Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

-

Pharma Education. (n.d.). Stetter Reaction: synthesis of 1 4-diketones and γ-oxo nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing. Retrieved from [Link]

-

Gravel, M. (2012). THE STETTER REACTION: SYNTHESIS OF COMPLEX SPIRO BIS-INDANES AND STUDIES ON QUATERNARY CENTER FORMATION. Retrieved from [Link]

-

ChemEurope. (n.d.). Stetter reaction. Retrieved from [Link]

-

DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2610. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Domingo, L. R., & Aurell, M. J. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 17(12), 14389–14402. Retrieved from [Link]

-

Melchiorre, P. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213–1217. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. Retrieved from [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

- Google Patents. (n.d.). US8129548B2 - Process for the purification of 1,4-butanediol.

-

The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

-

Molecules. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

-

Chemical Communications. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved from [Link]

-

JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

MDPI. (2022). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. Retrieved from [Link]

-

WIPO Patentscope. (2016). WO/2016/026726 PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION. Retrieved from [Link]

- Google Patents. (n.d.). WO2006037957A1 - Process for the purification of 1, 4-butanediol.

- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.

Sources

- 1. Stetter reaction - Wikipedia [en.wikipedia.org]

- 2. Stetter Reaction [organic-chemistry.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. rsc.org [rsc.org]

- 5. jetir.org [jetir.org]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stetter_reaction [chemeurope.com]

- 12. scbt.com [scbt.com]

- 13. 1,2,4-TRIPHENYL-1,4-BUTANEDIONE | 4441-01-4 [chemicalbook.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,2,4-Triphenyl-1,4-butanedione

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,4-triphenyl-1,4-butanedione, a diketone of significant interest in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. By delving into the principles behind the spectral features, this guide serves as a practical reference for laboratory practice and a tool for a deeper understanding of the molecule's structural intricacies.

Introduction: The Significance of Spectroscopic Characterization

1,2,4-Triphenyl-1,4-butanedione, with the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , is a compound whose chemical scaffold holds potential for various applications, including as a building block in the synthesis of more complex molecules.[1][2] The precise arrangement of its three phenyl rings and two carbonyl groups dictates its reactivity and potential biological activity. Therefore, accurate and thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for any research or development endeavor involving this molecule.

This guide will navigate the distinct spectroscopic signatures of 1,2,4-triphenyl-1,4-butanedione, providing a detailed interpretation of its IR, NMR (¹H and ¹³C), and Mass spectra. The causality behind the observed spectral patterns will be explained, offering insights into the electronic and steric environment of the molecule.

Molecular Structure and Key Spectroscopic Correlation Points

To facilitate the interpretation of the spectroscopic data, it is crucial to first visualize the molecular structure of 1,2,4-triphenyl-1,4-butanedione and identify the key protons and carbons that will be interrogated by NMR spectroscopy.

Figure 1. Molecular structure of 1,2,4-triphenyl-1,4-butanedione with key proton and carbon positions highlighted for spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,2,4-triphenyl-1,4-butanedione is expected to be dominated by the stretching vibrations of its carbonyl groups and the various bonds within its phenyl rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid 1,2,4-triphenyl-1,4-butanedione is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Interpretation of the IR Spectrum:

The key absorption bands in the IR spectrum of 1,2,4-triphenyl-1,4-butanedione are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch (CH₂ and CH) |

| ~1680 | Strong | C=O stretch (conjugated ketone) |

| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

The most prominent feature in the IR spectrum is the strong absorption band around 1680 cm⁻¹. This is characteristic of the C=O stretching vibration of a conjugated ketone, where the carbonyl group is adjacent to a phenyl ring. The presence of two carbonyl groups in different chemical environments (one adjacent to a chiral center) may lead to a broadening or splitting of this peak. The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic rings. The weaker bands around 2900 cm⁻¹ correspond to the aliphatic C-H stretches of the methine and methylene groups in the butane backbone. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C skeletal vibrations within the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 1,2,4-Triphenyl-1,4-butanedione (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2,4-triphenyl-1,4-butanedione is expected to show distinct signals for the aromatic, methine, and methylene protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 8.1 | Multiplet | 15H | Aromatic protons (3 x Ph) |

| ~5.0 - 5.5 | Triplet | 1H | Methine proton (CH) |

| ~3.0 - 3.8 | Doublet of Doublets | 2H | Methylene protons (CH₂) |

The aromatic protons will appear as a complex multiplet in the downfield region (7.2-8.1 ppm) due to the presence of three distinct phenyl rings. The methine proton (CH), being adjacent to a carbonyl group and a phenyl ring, is expected to be deshielded and appear as a triplet around 5.0-5.5 ppm, split by the two adjacent methylene protons. The two methylene protons (CH₂) are diastereotopic and will likely appear as a doublet of doublets in the range of 3.0-3.8 ppm, due to geminal coupling to each other and vicinal coupling to the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 205 | Carbonyl carbons (C=O) |

| ~125 - 140 | Aromatic carbons (Ph) |

| ~50 - 60 | Methine carbon (CH) |

| ~40 - 50 | Methylene carbon (CH₂) |

The two carbonyl carbons are expected to resonate at the most downfield positions, typically between 195 and 205 ppm. The aromatic carbons will give rise to a series of signals in the 125-140 ppm region. The methine carbon, attached to a phenyl group and adjacent to a carbonyl, will be found in the 50-60 ppm range. Finally, the methylene carbon will appear in the most upfield region for the carbon backbone, around 40-50 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum:

The mass spectrum of 1,2,4-triphenyl-1,4-butanedione will show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral radicals.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 314 | [C₂₂H₁₈O₂]⁺˙ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The molecular ion peak is expected at m/z 314.[2] A prominent peak at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), is anticipated due to the cleavage of the C-C bonds adjacent to the carbonyl groups. Another significant fragment would be the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of a carbonyl group from the benzoyl cation. Other fragments corresponding to the loss of parts of the butane chain and rearrangements may also be observed.

Figure 2. An overview of the spectroscopic workflow for the characterization of 1,2,4-triphenyl-1,4-butanedione.

Conclusion: A Consolidated Spectroscopic Profile

The collective analysis of IR, NMR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of 1,2,4-triphenyl-1,4-butanedione. The characteristic C=O stretch in the IR spectrum confirms the presence of the diketone functionality. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, revealing the distinct chemical environments of the aromatic, methine, and methylene moieties. Finally, the mass spectrum confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for the unambiguous identification and characterization of 1,2,4-triphenyl-1,4-butanedione, underpinning its use in further scientific and developmental applications.

References

-

National Institute of Standards and Technology. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

Sources

Introduction: The Significance of 1,4-Dicarbonyl Scaffolds

An In-depth Technical Guide to the Crystal Structure of Phenyl-Substituted 1,4-Butanediones

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist Note: The primary objective of this guide was to detail the crystal structure of 1,2,4-Triphenyl-1,4-butanedione. However, a comprehensive search of publicly accessible chemical and crystallographic databases (including the Cambridge Structural Database via search interfaces) did not yield a published, solved crystal structure for this specific molecule. To fulfill the educational and structural requirements of this guide, we will pivot to a closely related and structurally significant analogue: 1,4-Diphenylbutane-1,4-dione . The analysis of this molecule provides a robust framework for understanding the crystallographic principles, intermolecular forces, and structure-property relationships that would be pertinent to the original target compound.

The 1,4-dicarbonyl motif is a cornerstone in organic synthesis and medicinal chemistry. These compounds serve as critical intermediates for the synthesis of a wide array of heterocyclic systems, including furans, pyrroles, and cyclopentenones.[1][2] The introduction of bulky phenyl substituents, as seen in 1,4-Diphenylbutane-1,4-dione and its derivatives, profoundly influences the molecule's conformation, solid-state packing, and ultimately, its physicochemical properties. For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is paramount. It dictates molecular recognition at biological targets, solubility, and crystal packing, which in turn affects formulation and bioavailability. This guide provides a detailed exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4-Diphenylbutane-1,4-dione, serving as an exemplary case study for this important class of molecules.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The generation of a high-quality crystal structure begins with the synthesis of the pure compound followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.

Experimental Workflow: Synthesis to Structure

The overall process, from initial synthesis to final data analysis, follows a logical and sequential workflow. Each step is critical for the success of the next, emphasizing the need for precision and careful control of experimental variables.

Caption: Experimental workflow from synthesis to crystallographic analysis.

Protocol 1: Synthesis of 1,4-Diphenylbutane-1,4-dione

This protocol is based on established methods for synthesizing 1,4-dicarbonyl compounds.[3]

-

Reaction Setup: To a solution of benzaldehyde and an appropriate acetophenone precursor in a suitable solvent (e.g., DMF), add a cyanide or thiazolium salt catalyst.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol or by column chromatography on silica gel to yield pure 1,4-Diphenylbutane-1,4-dione.

Protocol 2: Single Crystal Growth

The key to successful crystal growth is finding a solvent system where the compound has moderate solubility, allowing for slow precipitation.

-

Solvent Selection: Prepare a saturated solution of the purified 1,4-Diphenylbutane-1,4-dione in a minimal amount of a suitable solvent mixture. A 1:3 ratio of ethyl acetate to cyclohexane has been reported to be effective.[3]

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

-

Storage: Gently dry the crystals on filter paper and store them in a desiccator prior to analysis.

Crystallographic Data and Structure Analysis

The harvested crystal was mounted on a Bruker SMART CCD area-detector diffractometer for data collection. The structure was solved using direct methods and refined using full-matrix least-squares on F².[1]

Table 1: Crystallographic Data for 1,4-Diphenylbutane-1,4-dione

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.3781 (13) Åb = 14.161 (2) Åc = 5.3186 (8) Åα, β, γ = 90°, 90°, 90° |

| Volume (V) | 631.00 (17) ų |

| Molecules per unit cell (Z) | 2 |

| Temperature (T) | 298 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 4063 |

| Independent reflections | 762 |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.129 |

| Goodness-of-fit (S) | 1.05 |

| Data sourced from Wang, Z. (2008).[1][3] |

Molecular Conformation

The asymmetric unit of the crystal contains one-half of the molecule, with the full molecule being generated by a twofold rotation axis.[1] A key structural feature is the orientation of the two phenyl rings relative to each other. They form a significant dihedral angle of 72.28 (2)°.[1][3] This twisted conformation minimizes steric hindrance between the bulky phenyl groups and is a defining characteristic of the molecule's three-dimensional shape.

Intermolecular Interactions and Crystal Packing

While no classical hydrogen bonds are present, the crystal packing is stabilized by a network of weaker intermolecular interactions. The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties. In the case of phenyl-substituted compounds, C-H···π and π-π stacking interactions are often dominant. The significant twist between the phenyl rings within a single molecule of 1,4-Diphenylbutane-1,4-dione likely precludes strong intramolecular π-stacking, but it arranges the molecules in the lattice to allow for favorable intermolecular C-H···O and C-H···π interactions with neighboring molecules.

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Structure-Property Relationships and Applications

The solved crystal structure of 1,4-Diphenylbutane-1,4-dione provides critical insights:

-

Predicting Solubility: The non-planar, twisted conformation and the nature of the crystal packing interactions can be used to predict the compound's solubility in various solvents, a key parameter in drug formulation.

-

Polymorphism Screening: The detailed structural data is the first step in identifying potential polymorphs—different crystal forms of the same molecule. Polymorphism can drastically alter a drug's stability, dissolution rate, and bioavailability, making its study essential.

-

Informing Drug Design: For the target molecule, 1,2,4-Triphenyl-1,4-butanedione, the additional phenyl group would introduce further steric bulk and potential for π-π interactions. Based on the analogue structure, one could predict that the molecule would adopt a highly non-planar conformation. This defined three-dimensional shape is the basis for rational drug design, as it can be modeled into the active site of target enzymes or receptors. The broad biological activities of related chalcone structures—including anticancer, anti-inflammatory, and antioxidant properties—underscore the therapeutic potential of this molecular scaffold.[4][5]

Conclusion

While the crystal structure of 1,2,4-Triphenyl-1,4-butanedione remains to be elucidated, a detailed analysis of the closely related 1,4-Diphenylbutane-1,4-dione provides an invaluable template for understanding this class of compounds. The orthorhombic crystal system, the significant dihedral twist between the phenyl rings, and the network of weak intermolecular forces are key features that define its solid-state structure. This guide has detailed the necessary experimental protocols and analytical framework required to proceed from synthesis to a fully characterized crystal structure, offering researchers and drug development professionals a comprehensive overview of the core principles and practices in small molecule crystallography.

References

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.

-

Wang, Z. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Chemical Reviews, 4(1), 1-14. [Link]

-

Wang, Z., et al. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E, E64, o2423. [Link]

-

Hassner, A. (1991). 1,4-Dicarbonyl compounds constitute key intermediates in various natural product syntheses... Comprehensive Organic Synthesis. [Link]

Sources

In-Depth Technical Guide to the Physical Properties of 1,2,4-Triphenyl-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triphenyl-1,4-butanedione, a member of the diketone family, is a molecule of significant interest in various fields of chemical research and development. Its structural features, characterized by the presence of two carbonyl groups and three phenyl rings, impart unique chemical reactivity and physical properties that are crucial for its potential applications. This guide provides a comprehensive overview of the key physical properties of 1,2,4-Triphenyl-1,4-butanedione, namely its melting and boiling points, and details the rigorous experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for the compound's synthesis, purification, and application in further research and development endeavors.

Core Physical Properties

The physical state and thermal behavior of 1,2,4-Triphenyl-1,4-butanedione are defined by its melting and boiling points. These properties are critical for establishing its purity and for designing experimental conditions for its use in chemical reactions and formulations.

| Property | Value | Conditions |

| Melting Point | 127-130 °C | Not Specified |

| Boiling Point | 496.2 °C | at 760 mmHg |

Table 1: Key Physical Properties of 1,2,4-Triphenyl-1,4-butanedione

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound. The following sections detail the standard, self-validating protocols for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline substances, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

The choice of the capillary method is predicated on its precision and the small sample size required. By slowly heating a finely powdered sample in a sealed capillary tube, thermal equilibrium can be maintained, allowing for an accurate observation of the melting range. A slow heating rate near the expected melting point is crucial to ensure that the temperature of the heating block accurately reflects the temperature of the sample.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, finely powdered 1,2,4-Triphenyl-1,4-butanedione is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid compound like 1,2,4-Triphenyl-1,4-butanedione, this measurement is typically performed on a small, molten sample. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of a substance.

Causality Behind Experimental Choices:

The Thiele tube is designed to allow for uniform heating of a liquid bath (typically mineral oil) through convection currents. This ensures that the sample and the thermometer are at the same temperature. The inverted capillary tube traps the vapor of the substance, and the point at which the external pressure equals the vapor pressure is indicated by the cessation of bubble evolution and the entry of the liquid into the capillary.

Experimental Protocol:

-

Sample Preparation: A small amount of 1,2,4-Triphenyl-1,4-butanedione is placed in a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the substance.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Conclusion

The accurate determination of the melting and boiling points of 1,2,4-Triphenyl-1,4-butanedione is fundamental to its application in scientific research and drug development. The protocols described herein represent robust and validated methods for obtaining these critical physical constants. By understanding and applying these techniques with precision, researchers can ensure the quality and reliability of their work, paving the way for further discoveries and innovations involving this versatile compound.

References

-

abcr Gute Chemie. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

The Solubility Profile of 1,2,4-Triphenyl-1,4-butanedione: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,2,4-triphenyl-1,4-butanedione in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive assessment based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination. While specific quantitative solubility data for 1,2,4-triphenyl-1,4-butanedione is not extensively available in published literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile for a range of applications.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of research and development. For 1,2,4-triphenyl-1,4-butanedione (CAS No. 4441-01-4), a dicarbonyl compound with a significant aromatic character, understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification (e.g., recrystallization), and subsequent reactions is fundamental to achieving optimal yields and purity.

-

Formulation Development: In the context of drug development, solubility dictates the choice of excipients and delivery systems for achieving desired bioavailability.

-

Analytical Chemistry: The preparation of stock solutions for various analytical techniques, such as chromatography and spectroscopy, necessitates knowledge of suitable solvents.

This guide will navigate the principles of solubility with a specific focus on the structural attributes of 1,2,4-triphenyl-1,4-butanedione.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. Let's dissect the molecular structure of 1,2,4-triphenyl-1,4-butanedione to predict its solubility behavior.

Chemical Structure:

Key Structural Features Influencing Solubility:

-

Aromatic Rings (Phenyl Groups): The three phenyl groups contribute significantly to the molecule's nonpolar character. These large, hydrophobic regions will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Dicarbonyl Groups (Ketones): The two ketone functional groups introduce polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms. These polar sites can participate in dipole-dipole interactions and can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).[3]

-

Molecular Size: The relatively large molecular size and complex three-dimensional structure can hinder efficient packing in a crystal lattice, which may positively influence its solubility. However, the large nonpolar surface area will likely limit its solubility in highly polar solvents like water.

Based on these features, a qualitative prediction of solubility can be made.

Predicted Solubility Profile

The dual nature of 1,2,4-triphenyl-1,4-butanedione, possessing both significant nonpolar regions and polar functional groups, suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of 1,2,4-Triphenyl-1,4-butanedione in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The phenyl groups of the solute will have strong van der Waals interactions with the aromatic rings of the solvent. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The "like dissolves like" principle is strong here. The carbonyl groups of the solvent will interact favorably with the carbonyls of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are relatively nonpolar but have an oxygen atom that can act as a hydrogen bond acceptor, allowing for some interaction with the carbonyl groups. |

| Esters | Ethyl Acetate | Moderate | Similar to ethers, the ester functional group offers a balance of polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol | Low to Moderate | While the carbonyl groups can accept hydrogen bonds from the alcohol's hydroxyl group, the large nonpolar phenyl groups will likely limit overall solubility. |

| Alkanes | Hexane, Heptane | Low | These are highly nonpolar solvents and will have limited ability to disrupt the intermolecular forces in the solid solute, particularly the polar interactions of the carbonyl groups. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are highly polar and can effectively solvate the carbonyl groups, and their organic nature can accommodate the phenyl rings. |

It is crucial to emphasize that these are predictions. Experimental verification is essential for accurate solubility data.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a robust and reliable method for determining the solubility of 1,2,4-triphenyl-1,4-butanedione in various organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and by employing precise measurements.

Materials and Equipment

-

1,2,4-Triphenyl-1,4-butanedione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The determination of equilibrium solubility is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Experimental workflow for determining the equilibrium solubility of 1,2,4-triphenyl-1,4-butanedione.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1,2,4-triphenyl-1,4-butanedione (e.g., 20-30 mg) into a series of vials. The key is to have undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette. Avoid disturbing the solid at the bottom of the vial.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,2,4-triphenyl-1,4-butanedione of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the solubility of 1,2,4-triphenyl-1,4-butanedione in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Conclusion

While a comprehensive, publicly available database on the solubility of 1,2,4-triphenyl-1,4-butanedione in a wide array of organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure. The presence of three phenyl groups suggests good solubility in nonpolar aromatic and chlorinated solvents, while the two polar carbonyl groups allow for interactions with more polar solvents. For definitive quantitative data, a rigorous experimental protocol, as detailed in this guide, is indispensable. By following this self-validating methodology, researchers can confidently determine the solubility of 1,2,4-triphenyl-1,4-butanedione, enabling informed decisions in synthesis, purification, formulation, and analysis, thereby accelerating research and development timelines.

References

-

NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

OpenOChem. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

MDPI. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

-

ResearchGate. (2013). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Retrieved from [Link]

-

RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1,2,4-Triphenyl-1,4-butanedione. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

OpenOChem. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,2,4-Triphenyl-1,4-butanedione: From Obscure Origins to a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triphenyl-1,4-butanedione, a tri-phenyl substituted γ-diketone, represents a molecule of significant interest in synthetic organic chemistry. Despite its seemingly straightforward structure, its historical discovery is not well-documented under a single pioneering report, but rather emerges from the broader development of synthetic methodologies for 1,4-dicarbonyl compounds. This guide provides a comprehensive overview of the plausible synthetic pathways, mechanistic underpinnings, and potential applications of this versatile chemical entity. By delving into the fundamental reactions that likely enabled its first synthesis, this document serves as a technical resource for researchers seeking to understand, synthesize, and utilize this compound in novel chemical endeavors.

Introduction: Unraveling the History of a Polyphenyl Diketone

The precise historical moment of the first synthesis of 1,2,4-Triphenyl-1,4-butanedione is not clearly demarcated in the annals of chemical literature. Its existence is confirmed through its commercial availability and characterization in spectral databases.[1][2] The compound, with the chemical formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , lacks a prominent named reaction directly associated with its creation.[1] Its discovery is likely intertwined with the broader exploration of reactions capable of forming 1,4-dicarbonyl structures, a fundamental motif in organic synthesis. This guide will therefore explore the most probable historical and modern synthetic routes that could have led, and continue to lead, to the formation of this intriguing molecule.

Table 1: Physicochemical Properties of 1,2,4-Triphenyl-1,4-butanedione

| Property | Value | Reference |

| CAS Number | 4441-01-4 | [1][2] |

| Molecular Formula | C₂₂H₁₈O₂ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

Plausible Synthetic Pathways and Mechanistic Insights

The synthesis of 1,4-diketones is a well-established area of organic chemistry, with several powerful methods at the disposal of the synthetic chemist.[3][4][5] The construction of 1,2,4-Triphenyl-1,4-butanedione likely relies on one or a combination of these classical transformations.

The Stetter Reaction: A Probable Route

The Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by a nucleophile, stands out as a highly plausible method for the synthesis of 1,2,4-Triphenyl-1,4-butanedione.[6][7] This reaction is a prime example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed.[6]

Proposed Synthesis via Stetter Reaction:

A potential pathway involves the reaction of benzaldehyde (acting as the acyl anion precursor) with benzylideneacetophenone (chalcone) (as the Michael acceptor).

Figure 1: Conceptual workflow of the Stetter reaction for the synthesis of 1,2,4-Triphenyl-1,4-butanedione.

Mechanistic Considerations:

The reaction is initiated by the addition of a nucleophilic catalyst, such as a thiazolium salt-derived carbene or cyanide ion, to benzaldehyde. This generates a Breslow intermediate, which is a key acyl anion equivalent.[8] This nucleophilic species then undergoes a Michael-type conjugate addition to the β-carbon of chalcone. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the final 1,4-diketone product.[7] The choice of catalyst and reaction conditions is crucial to favor the 1,4-addition over the competing 1,2-addition (benzoin condensation).[7]

Oxidative Coupling Strategies

Another viable approach involves the oxidative coupling of pre-formed precursors. One such strategy could be the oxidation of a corresponding 1,4-diol or a related reduced species.

Hypothetical Oxidative Coupling Pathway:

This could involve the synthesis of 1,2,4-triphenylbutane-1,4-diol followed by a selective oxidation of the two hydroxyl groups to ketones. The diol itself could be synthesized through various methods, including Grignard reactions.

α-Haloketone and Enolate Chemistry

A classic and fundamental approach to forming carbon-carbon bonds is the reaction of an enolate with an electrophile. In the context of 1,4-diketone synthesis, this would involve the reaction of an enolate of a ketone with an α-haloketone.[9][10]

Proposed Synthesis via Enolate Alkylation:

The synthesis could be envisioned through the reaction of the enolate of benzyl phenyl ketone (desoxybenzoin) with α-bromoacetophenone .

Figure 2: Conceptual workflow for the synthesis of 1,2,4-Triphenyl-1,4-butanedione via enolate alkylation.

Experimental Protocol Considerations:

-

Enolate Formation: Benzyl phenyl ketone would be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure complete and regioselective enolate formation.

-

Alkylation: α-Bromoacetophenone, dissolved in the same solvent, would then be added to the enolate solution. The reaction would proceed via an SN2 mechanism.

-

Work-up and Purification: The reaction would be quenched with an aqueous solution, followed by extraction, drying, and purification of the crude product, likely through column chromatography or recrystallization, to yield pure 1,2,4-Triphenyl-1,4-butanedione.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of three phenyl groups and a chiral center. Aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene and methine protons of the butane backbone would exhibit characteristic splitting patterns depending on their diastereotopic environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons, the carbons of the three phenyl rings, and the aliphatic carbons of the butane chain.

-